![molecular formula C13H14N2 B6303454 2-Ethyl-3-phenylamino-pyridine CAS No. 2055683-21-9](/img/structure/B6303454.png)
2-Ethyl-3-phenylamino-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenylamino-pyridine (2-EPAP) is a heterocyclic compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has a unique structure that makes it an ideal candidate for a variety of synthetic reactions. 2-EPAP is also known to have significant biological activity, making it a valuable tool for scientific research. Additionally, the advantages and limitations of using 2-EPAP in lab experiments will be explored, as well as potential future directions for research.
Mechanism of Action
2-Ethyl-3-phenylamino-pyridine has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and the enzyme cyclooxygenase. It has also been found to inhibit the activity of several other enzymes, including tyrosine kinase, phosphodiesterase, and protein kinase C.
Biochemical and Physiological Effects
2-Ethyl-3-phenylamino-pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the production of reactive oxygen species and to increase the production of nitric oxide. Additionally, 2-Ethyl-3-phenylamino-pyridine has been found to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 2-Ethyl-3-phenylamino-pyridine in laboratory experiments has a number of advantages. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 2-Ethyl-3-phenylamino-pyridine in laboratory experiments is that it can be toxic if not handled properly.
Future Directions
The potential future directions for research involving 2-Ethyl-3-phenylamino-pyridine include further studies on its mechanism of action, its effects on various diseases, and its potential applications in pharmaceuticals and agrochemicals. Additionally, further research could be done to investigate the potential side effects of 2-Ethyl-3-phenylamino-pyridine, as well as to explore its potential use in the treatment of cancer. Additionally, further research could be done to explore the potential of using 2-Ethyl-3-phenylamino-pyridine in combination with other compounds for therapeutic purposes.
Synthesis Methods
2-Ethyl-3-phenylamino-pyridine can be synthesized in a number of ways, including the reaction of 2-methyl-3-phenylamino-pyridine with ethyl iodide, the reaction of 2-methyl-3-phenylamino-pyridine with ethyl bromide, and the reaction of 2-methyl-3-phenylamino-pyridine with ethyl chloride. All of these reactions require the use of a base to catalyze the reaction.
Scientific Research Applications
2-Ethyl-3-phenylamino-pyridine has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of new drugs, and the study of biological processes. It has also been used to study the effects of environmental toxins on human health, as well as to study the effects of various drugs on the human body.
properties
IUPAC Name |
2-ethyl-N-phenylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-12-13(9-6-10-14-12)15-11-7-4-3-5-8-11/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFVHINRVFHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-phenylamino-pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.